molecular formula C10H16O2 B14315718 4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal CAS No. 114050-61-2

4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal

Cat. No.: B14315718
CAS No.: 114050-61-2
M. Wt: 168.23 g/mol
InChI Key: QZSSGBRERFIGQN-UHFFFAOYSA-N
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Description

4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of a ketone group and an aldehyde group, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal can be achieved through several synthetic routes. One common method involves the aldol condensation of 4-methylpentanal with acetone, followed by oxidation to introduce the ketone group. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the oxidation step, and advanced purification techniques like chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde or ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.

    Substitution: Grignard reagents (RMgX) in anhydrous ether under reflux conditions.

Major Products Formed

    Oxidation: 4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanoic acid.

    Reduction: 4-Methyl-5-hydroxy-2-(prop-1-en-2-yl)hexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal involves its interaction with various molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanoic acid: An oxidized derivative with a carboxylic acid group.

    4-Methyl-5-hydroxy-2-(prop-1-en-2-yl)hexanol: A reduced derivative with a secondary alcohol group.

    2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one: A structurally similar compound with a cyclohexene ring.

Uniqueness

4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal is unique due to its combination of aldehyde and ketone functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

114050-61-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-methyl-5-oxo-2-prop-1-en-2-ylhexanal

InChI

InChI=1S/C10H16O2/c1-7(2)10(6-11)5-8(3)9(4)12/h6,8,10H,1,5H2,2-4H3

InChI Key

QZSSGBRERFIGQN-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C=O)C(=C)C)C(=O)C

Origin of Product

United States

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